(4-Amino-3-fluorophenyl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
(4-Amino-3-fluorophenyl)(4-ethylpiperazin-1-yl)methanone: . This compound features a fluorophenyl group attached to a piperazine ring, which is further substituted with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-fluorophenyl)(4-ethylpiperazin-1-yl)methanone typically involves the following steps:
Formation of 4-Amino-3-fluorobenzaldehyde: : This can be achieved through the nitration of 3-fluorobenzaldehyde followed by reduction.
Reaction with 4-Ethylpiperazine: : The aldehyde group of 4-Amino-3-fluorobenzaldehyde is then reacted with 4-ethylpiperazine under suitable conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(4-Amino-3-fluorophenyl)(4-ethylpiperazin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.
Substitution: : Using nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: : Formation of 4-Amino-3-fluoronitrobenzene.
Reduction: : Formation of 4-Amino-3-fluorophenylamine.
Substitution: : Formation of various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Amino-3-fluorophenyl)(4-ethylpiperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Amino-3-fluorophenyl)(4-ethylpiperazin-1-yl)methanone: can be compared to other similar compounds such as (4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone and (4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone . The presence of the ethyl group in the piperazine ring distinguishes it from these compounds, potentially affecting its chemical properties and biological activity.
List of Similar Compounds
(4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone
(4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone
(4-Amino-3-fluorophenyl)(4-phenylpiperazin-1-yl)methanone
Properties
IUPAC Name |
(4-amino-3-fluorophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-2-16-5-7-17(8-6-16)13(18)10-3-4-12(15)11(14)9-10/h3-4,9H,2,5-8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYRJOQCIQFZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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